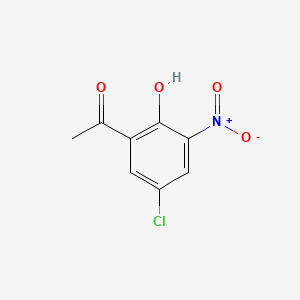

5'-Chloro-2'-hydroxy-3'-nitroacetophenone

Vue d'ensemble

Description

5’-Chloro-2’-hydroxy-3’-nitroacetophenone is an organic compound characterized by its nitroaromatic structure. It is a nitro derivative of ortho-hydroxy aryl ketone, featuring a chloro group at the 5’ position, a hydroxy group at the 2’ position, and a nitro group at the 3’ position on the acetophenone backbone. This compound is notable for its applications in nonlinear optical materials due to its unique structural properties .

Méthodes De Préparation

5’-Chloro-2’-hydroxy-3’-nitroacetophenone can be synthesized through the nitration of 5’-chloro-2’-hydroxyacetophenone using nitric acid in acetic acid at room temperature . The slow evaporation solution growth method using acetone as a solvent is also employed to grow single crystals of this compound . Industrial production methods typically involve similar nitration reactions under controlled conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

5’-Chloro-2’-hydroxy-3’-nitroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation.

Applications De Recherche Scientifique

5’-Chloro-2’-hydroxy-3’-nitroacetophenone is extensively used in scientific research due to its unique properties:

Nonlinear Optical Materials: It is used in the development of highly efficient nonlinear optical materials for applications in information processing, integrated optics, optical frequency conversion, and telecommunications.

Biological Sensing: The compound’s optical properties make it suitable for biological sensing applications.

Microlasers and Lighting: Its photoluminescence properties are leveraged in microlasers and lighting technologies.

Optical Data Storage and Switching: The compound is used in optical data storage and switching due to its large nonlinear optical figure of merit and high laser damage threshold.

Mécanisme D'action

The mechanism of action of 5’-Chloro-2’-hydroxy-3’-nitroacetophenone in nonlinear optical applications involves its ability to interact with light at various wavelengths, leading to phenomena such as second harmonic generation and optical limiting. The molecular targets include the electronic polarizability and the plasma energy of the compound, which contribute to its nonlinear optical properties .

Comparaison Avec Des Composés Similaires

5’-Chloro-2’-hydroxy-3’-nitroacetophenone is compared with other similar compounds such as:

- 2’-Hydroxy-5’-nitroacetophenone

- 5’-Bromo-2’-hydroxyacetophenone

- 2’-Hydroxy-5’-methyl-3’-nitroacetophenone These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and applications. For instance, the presence of a bromo group instead of a chloro group can alter the compound’s reactivity in substitution reactions .

Activité Biologique

5'-Chloro-2'-hydroxy-3'-nitroacetophenone is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro group at the 5' position, a hydroxyl group at the 2' position, and a nitro group at the 3' position of the acetophenone framework. Its molecular formula is C_8H_6ClN_O_4. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, affecting cellular functions such as DNA repair and gene expression regulation.

- Modulation of Cellular Signaling : It can influence cell signaling pathways, leading to alterations in cellular metabolism and responses .

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, making it a candidate for further development in antibiotic research.

Case Studies

- Antimicrobial Properties : A study evaluated the antimicrobial activity of this compound and its derivatives against bacterial strains. The results indicated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. An IC50 value of approximately 15 µM was observed, indicating moderate cytotoxicity. This suggests potential applications in cancer therapeutics.

- Gene Expression Modulation : Research demonstrated that treatment with this compound resulted in altered expression levels of genes associated with apoptosis and cell proliferation, highlighting its role as a modulator of gene expression .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNBIQBAYUBIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005233 | |

| Record name | 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84942-40-5 | |

| Record name | 2-Hydroxy-5-chloro-3-nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84942-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-hydroxy-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.